molecular formula C14H9N3S B14245854 2-(1H-Indazol-1-yl)-1,3-benzothiazole CAS No. 374775-24-3

2-(1H-Indazol-1-yl)-1,3-benzothiazole

Cat. No.: B14245854
CAS No.: 374775-24-3
M. Wt: 251.31 g/mol
InChI Key: PUBYFYQQNABUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indazol-1-yl)-1,3-benzothiazole is a heterocyclic compound that combines the structural features of both indazole and benzothiazole. These two moieties are known for their significant biological activities and are often found in various pharmacologically active compounds. The indazole ring system is known for its presence in compounds with anti-inflammatory, anticancer, and antimicrobial properties, while the benzothiazole ring system is found in compounds with antitumor, antiviral, and antifungal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for 2-(1H-Indazol-1-yl)-1,3-benzothiazole are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and minimization of byproducts, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indazol-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP, Pd(II) catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP and a Pd(II) catalyst can yield methyl ketones .

Mechanism of Action

The mechanism of action of 2-(1H-Indazol-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Properties

CAS No.

374775-24-3

Molecular Formula

C14H9N3S

Molecular Weight

251.31 g/mol

IUPAC Name

2-indazol-1-yl-1,3-benzothiazole

InChI

InChI=1S/C14H9N3S/c1-3-7-12-10(5-1)9-15-17(12)14-16-11-6-2-4-8-13(11)18-14/h1-9H

InChI Key

PUBYFYQQNABUII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.